Oléuroside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’Oléuroside est un composé seco-iridoïde phénolique que l’on trouve principalement dans les olives. Il est connu pour ses importantes activités biologiques, notamment ses propriétés antioxydantes, anti-inflammatoires et neuroprotectrices. L’this compound a suscité l’intérêt pour ses applications thérapeutiques potentielles, en particulier dans la prévention et le traitement des maladies neurodégénératives telles que la maladie d’Alzheimer .

Applications De Recherche Scientifique

Chemistry

In chemistry, oleuroside is used as a model compound to study the behavior of phenolic secoiridoids. Its reactions provide insights into the mechanisms of oxidation, reduction, and substitution reactions involving phenolic compounds .

Biology

Oleuroside has been studied for its biological activities, including its antioxidant and anti-inflammatory properties. It has shown potential in protecting cells from oxidative stress and reducing inflammation in various biological models .

Medicine

In medicine, oleuroside is being explored for its neuroprotective effects. Research has shown that it can protect against mitochondrial dysfunction, a key factor in the development of neurodegenerative diseases like Alzheimer’s disease. It has also been studied for its potential to improve cognitive function and reduce the progression of neurodegenerative conditions .

Industry

In the industry, oleuroside is used in the formulation of dietary supplements and functional foods. Its antioxidant properties make it a valuable ingredient in products aimed at promoting health and preventing chronic diseases .

Mécanisme D'action

L’Oléuroside exerce ses effets par le biais de plusieurs cibles et voies moléculaires. Il est connu pour :

Inhiber le stress oxydatif : En piégeant les radicaux libres et en améliorant l’activité des enzymes antioxydantes.

Réduire l’inflammation : En inhibant la production de cytokines et d’enzymes pro-inflammatoires.

Protéger la fonction mitochondriale : En prévenant le dysfonctionnement mitochondrial et en améliorant la production d’ATP dans les cellules.

Analyse Biochimique

Biochemical Properties

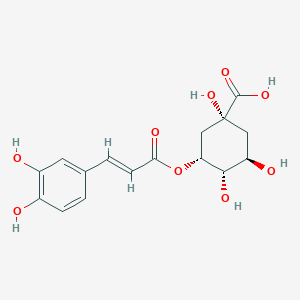

Oleuroside interacts with various enzymes, proteins, and other biomolecules. It is involved in the biosynthesis of biophenol secoiridoids, which are characterized by a chimeric structure with two chiral centers .

Cellular Effects

Oleuroside influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Its derivatives, such as hydroxytyrosol, oleacein, and elenolate, have been shown to have anticancer properties .

Molecular Mechanism

At the molecular level, Oleuroside exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Oleuroside is involved in several metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l’oléuroside peut être réalisée par plusieurs voies, impliquant souvent l’extraction à partir de sources naturelles comme les feuilles ou les fruits d’olivier. Une méthode courante consiste à hydrolyser l’oléuropéine, un autre composé présent dans les olives, en milieu acide pour obtenir de l’this compound. La réaction nécessite généralement un solvant tel que le méthanol ou l’éthanol et un catalyseur acide comme l’acide chlorhydrique. La réaction est effectuée à température ambiante pendant plusieurs heures, suivie d’une purification par chromatographie .

Méthodes de production industrielle

La production industrielle de l’this compound repose principalement sur l’extraction des feuilles et des fruits d’olivier. Le procédé consiste à broyer la matière végétale, suivie d’une extraction par solvant à l’aide d’éthanol ou de méthanol. L’extrait est ensuite soumis à une hydrolyse en conditions contrôlées pour convertir l’oléuropéine en this compound. Le produit final est purifié à l’aide de techniques telles que la chromatographie liquide haute performance (CLHP) afin de garantir une pureté et une qualité élevées .

Analyse Des Réactions Chimiques

Types de réactions

L’Oléuroside subit diverses réactions chimiques, notamment :

Oxydation : L’this compound peut être oxydé pour former différents composés phénoliques. Les oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : La réduction de l’this compound peut produire des composés phénoliques plus simples. Le borohydrure de sodium est souvent utilisé comme agent réducteur.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu aqueux à température ambiante.

Réduction : Borohydrure de sodium dans le méthanol à température ambiante.

Substitution : Ions hydroxyde en milieu aqueux à des températures élevées.

Principaux produits formés

Oxydation : Formation de divers acides phénoliques et aldéhydes.

Réduction : Formation d’alcools phénoliques plus simples.

Substitution : Formation de dérivés hydroxylés de l’this compound.

Applications de la recherche scientifique

Chimie

En chimie, l’this compound est utilisé comme composé modèle pour étudier le comportement des seco-iridoïdes phénoliques. Ses réactions donnent des informations sur les mécanismes des réactions d’oxydation, de réduction et de substitution impliquant des composés phénoliques .

Biologie

L’this compound a été étudié pour ses activités biologiques, notamment ses propriétés antioxydantes et anti-inflammatoires. Il a montré un potentiel pour protéger les cellules du stress oxydatif et réduire l’inflammation dans divers modèles biologiques .

Médecine

En médecine, l’this compound est étudié pour ses effets neuroprotecteurs. La recherche a montré qu’il peut protéger contre le dysfonctionnement mitochondrial, un facteur clé dans le développement des maladies neurodégénératives comme la maladie d’Alzheimer. Il a également été étudié pour son potentiel à améliorer les fonctions cognitives et à réduire la progression des affections neurodégénératives .

Industrie

Dans l’industrie, l’this compound est utilisé dans la formulation de compléments alimentaires et d’aliments fonctionnels. Ses propriétés antioxydantes en font un ingrédient précieux dans les produits destinés à promouvoir la santé et à prévenir les maladies chroniques .

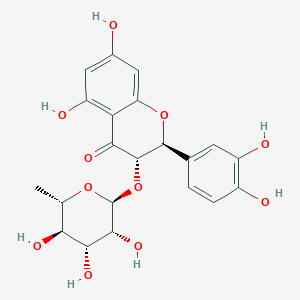

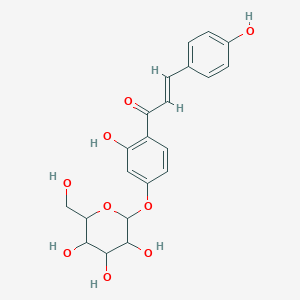

Comparaison Avec Des Composés Similaires

Composés similaires

Oléuropéine : Un autre seco-iridoïde phénolique présent dans les olives, connu pour ses propriétés antioxydantes et anti-inflammatoires.

Hydroxytyrosol : Un composé phénolique dérivé de l’oléuropéine, doté d’une activité antioxydante puissante.

Tyrosol : Un composé phénolique plus simple aux propriétés antioxydantes.

Unicité de l’oléuroside

L’this compound est unique en raison de sa structure spécifique, qui lui permet d’interagir avec de multiples cibles et voies moléculaires. Sa capacité à protéger contre le dysfonctionnement mitochondrial le distingue des autres composés similaires, ce qui le rend particulièrement précieux dans l’étude et le traitement des maladies neurodégénératives .

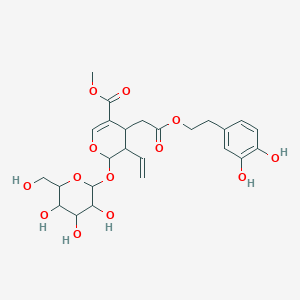

Propriétés

Numéro CAS |

116383-31-4 |

|---|---|

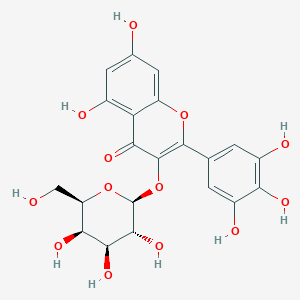

Formule moléculaire |

C25H32O13 |

Poids moléculaire |

540.5 g/mol |

Nom IUPAC |

methyl (2S,3R,4S)-4-[2-[2-(3,4-dihydroxyphenyl)ethoxy]-2-oxoethyl]-3-ethenyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylate |

InChI |

InChI=1S/C25H32O13/c1-3-13-14(9-19(29)35-7-6-12-4-5-16(27)17(28)8-12)15(23(33)34-2)11-36-24(13)38-25-22(32)21(31)20(30)18(10-26)37-25/h3-5,8,11,13-14,18,20-22,24-28,30-32H,1,6-7,9-10H2,2H3/t13-,14+,18-,20-,21+,22-,24+,25+/m1/s1 |

Clé InChI |

WWKVQWHAWPZZDB-ASNPJKIBSA-N |

SMILES |

COC(=O)C1=COC(C(C1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O |

SMILES isomérique |

COC(=O)C1=CO[C@H]([C@@H]([C@@H]1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

SMILES canonique |

COC(=O)C1=COC(C(C1CC(=O)OCCC2=CC(=C(C=C2)O)O)C=C)OC3C(C(C(C(O3)CO)O)O)O |

Origine du produit |

United States |

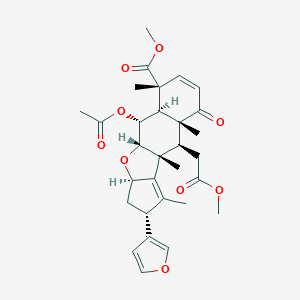

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

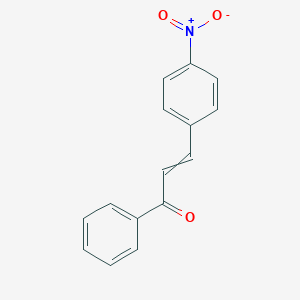

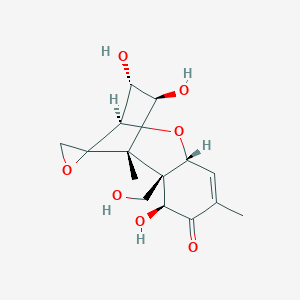

Feasible Synthetic Routes

Q1: What is the chemical structure of oleuroside?

A1: Oleuroside is a heterosidic ester of elenolic acid and hydroxytyrosol, glycosylated with a glucose moiety.

Q2: How stable is oleuroside under various conditions?

A3: The stability of oleuroside is influenced by factors like temperature, pH, and exposure to light. Research indicates that oleuroside can degrade upon heating [], potentially forming other bioactive compounds. Further research is necessary to comprehensively understand the stability profile of oleuroside under different storage and processing conditions.

Q3: How is oleuroside extracted and analyzed?

A4: Oleuroside is typically extracted from olive leaves using various solvents, followed by purification techniques like column chromatography [, ]. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) [, , , ], often coupled with Mass Spectrometry (MS) [, ], are employed for the identification and quantification of oleuroside in plant extracts or formulated products.

Q4: Are there any known safety concerns regarding oleuroside?

A4: While olive leaf extract is generally considered safe for human consumption, specific toxicological data on oleuroside is limited. Further research is needed to establish its safety profile, including potential long-term effects.

Q5: What are the potential applications of oleuroside?

A5: Given its reported biological activities, oleuroside holds potential for applications in various industries:

- Pharmaceuticals: As a potential therapeutic agent for conditions like anemia [] and inflammation [, ].

- Food Industry: As a natural preservative due to its antioxidant and antimicrobial properties [].

- Cosmetics: As an ingredient in skincare products due to its antioxidant and potential anti-aging effects [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.